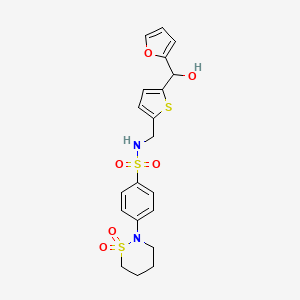

![molecular formula C12H16N2O2 B2467989 (1S,3R)-3-[(5-甲基吡啶-2-基)氨基]环戊烷-1-羧酸 CAS No. 1932708-73-0](/img/structure/B2467989.png)

(1S,3R)-3-[(5-甲基吡啶-2-基)氨基]环戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

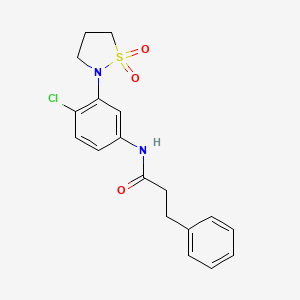

This compound is a derivative of aminocyclopentanecarboxylic acid . It contains a cyclopentane ring, which is a cyclic compound with 5 carbon atoms. It also has an amino group (NH2) and a carboxylic acid group (COOH), which are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered cyclopentane ring, with the amino and carboxylic acid groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the amino group can participate in reactions like amide bond formation, and the carboxylic acid group can undergo reactions such as esterification .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would have properties typical of both amines and carboxylic acids. For example, it might be able to form hydrogen bonds and could potentially act as both a base (due to the amino group) and an acid (due to the carboxylic acid group) .作用机制

MK-386 works by inhibiting the binding of angiopoietin-1 and angiopoietin-2 to their receptor, Tie2. Angiopoietins are proteins that regulate angiogenesis, and Tie2 is a receptor that is expressed on the surface of endothelial cells, which are the cells that form blood vessels. By inhibiting the angiopoietin-Tie2 interaction, MK-386 prevents the formation of new blood vessels, which is essential for tumor growth.

Biochemical and Physiological Effects:

The biochemical and physiological effects of MK-386 are primarily related to its inhibition of angiogenesis. By preventing the formation of new blood vessels, this compound can reduce the supply of oxygen and nutrients to tumor cells, leading to their death. In addition, MK-386 can also enhance the effectiveness of chemotherapy and radiation therapy by reducing the blood supply to tumors.

实验室实验的优点和局限性

One of the main advantages of using MK-386 in lab experiments is its specificity for the angiopoietin-Tie2 pathway. This allows researchers to study the effects of angiogenesis inhibition on tumor growth without interfering with other biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can be a barrier for some researchers.

未来方向

There are several future directions for research on MK-386. One area of interest is the development of combination therapies that include MK-386 and other anti-cancer agents. Another area of research is the identification of biomarkers that can predict the response to MK-386 treatment. In addition, further clinical trials are needed to determine the safety and efficacy of this compound in cancer treatment. Overall, MK-386 has shown promising results in preclinical and clinical studies, and further research is needed to fully explore its potential as a cancer treatment.

合成方法

The synthesis of (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid involves several steps. The starting material is 2,5-dimethylpyridine, which is reacted with ethyl acrylate to form an intermediate product. This intermediate is then reacted with lithium aluminum hydride to form the final product, (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

科学研究应用

药物开发

由于其独特的结构特性,该化合物常用于开发新药物。 它与各种生物靶标相互作用的能力使其成为药物发现的潜在候选者,特别是在需要调节特定受体或酶的疾病治疗中 .

催化研究

在催化研究中,该化合物可以作为配体在金属配合物的形成中发挥作用。 这些配合物随后可作为各种有机反应的催化剂,包括氢化、氧化和碳-碳键形成 。吡啶环的存在增强了其稳定金属离子的能力,使其成为催化体系中宝贵的组成部分。

材料科学

该化合物的结构特征使其适用于材料科学,特别是在合成具有特定性能的新型聚合物和材料方面。 将其掺入聚合物链中可以赋予所得材料独特的机械、热和化学性能 .

生物化学研究

在生物化学研究中,该化合物可以用作探针来研究酶机制和蛋白质-配体相互作用。 其特异性结合特性使研究人员能够研究酶的活性位点并了解生化途径的动力学 .

农业化学

该化合物在农业化学中具有潜在的应用,特别是在开发新的农用化学品方面。 它与生物系统相互作用的能力可用于创造更有效的杀虫剂、除草剂和杀菌剂,这些杀虫剂、除草剂和杀菌剂针对特定害虫或疾病,而不会危害有益生物 .

环境科学

在环境科学中,该化合物可用于开发用于监测污染物和毒素的传感器和检测系统。 其化学性质使其能够选择性地与某些环境污染物结合,使其在创建灵敏且特异性的检测方法中发挥作用 .

药物化学

药物化学家探索该化合物潜在的治疗效果。 其结构允许设计可以针对各种疾病(包括癌症、传染病和神经系统疾病)进行活性测试的类似物 。该化合物穿越生物膜并与细胞内靶标相互作用的能力在这个领域特别有价值。

合成有机化学

在合成有机化学中,该化合物用作合成更复杂分子的结构单元。 其官能团提供多个反应点,允许通过各种合成途径构建不同的化学结构 .

这些应用突出了 (1S,3R)-3-[(5-甲基吡啶-2-基)氨基]环戊烷-1-羧酸在科学研究中的多功能性和重要性,跨越多个学科,为创新和发现提供了无数的机会。

安全和危害

属性

IUPAC Name |

(1S,3R)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8-2-5-11(13-7-8)14-10-4-3-9(6-10)12(15)16/h2,5,7,9-10H,3-4,6H2,1H3,(H,13,14)(H,15,16)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNKJPQQLKGCLW-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2CCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)N[C@@H]2CC[C@@H](C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylacetamide](/img/structure/B2467909.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide](/img/structure/B2467912.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2467913.png)

![3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2467916.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2467918.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2467919.png)

![N-cyclopentyl-4-isopropyl-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2467921.png)

![2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2467925.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2467929.png)